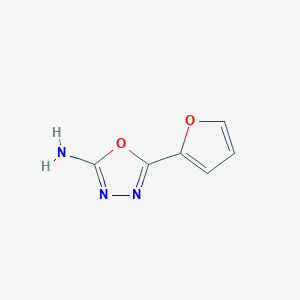

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARLYVZVOWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227390 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-06-5 | |

| Record name | 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Introduction

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that incorporates both a furan and a 1,3,4-oxadiazole ring system. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and materials science.[1][2] The 1,3,4-oxadiazole core is a well-established pharmacophore known for its metabolic stability and its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The furan moiety further contributes to its aromatic character and potential for diverse biological interactions.[1][2] This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Compound Identification and Properties

The fundamental properties of this compound are summarized in the tables below. Data is compiled from computational models and available chemical supplier information.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[6] |

| Synonyms | 2-Amino-5-(2-furyl)-1,3,4-oxadiazole, 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine |

| CAS Number | 7659-06-5[6] |

| Molecular Formula | C₆H₅N₃O₂[6] |

| InChI Key | RNARLYVZVOWYHW-UHFFFAOYSA-N[6] |

| SMILES | C1=COC(=C1)C2=NN=C(O2)N[6] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 151.12 g/mol | PubChem[6] |

| Appearance | White to Yellow to Orange powder/crystal | TCI Chemicals |

| XLogP3 (logP) | 0.2 | PubChem (Computed)[6] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[6] |

| Rotatable Bond Count | 1 | PubChem (Computed)[6] |

| Exact Mass | 151.038176411 Da | PubChem (Computed)[6] |

| Topological Polar Surface Area | 78.1 Ų | PubChem (Computed)[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is commonly achieved via the cyclization of acyl hydrazides with cyanogen bromide. The following protocol describes a representative method for preparing the title compound starting from furan-2-carboxylic acid hydrazide.

Step 1: Preparation of Furan-2-carboxylic acid hydrazide

Furan-2-carboxylic acid hydrazide serves as the key precursor.[7] It is typically synthesized by reacting an ester of furan-2-carboxylic acid (e.g., methyl furan-2-oate) with hydrazine hydrate in an alcoholic solvent.

-

Reaction Setup: A solution of methyl furan-2-oate (1 eq.) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine Hydrate: Hydrazine hydrate (1.5 eq.) is added dropwise to the solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is washed with cold ether or recrystallized from a suitable solvent like ethanol to yield pure furan-2-carboxylic acid hydrazide.

Step 2: Cyclization to form this compound

-

Reaction Setup: Furan-2-carboxylic acid hydrazide (1 eq.) is dissolved in an aqueous solution of sodium bicarbonate (or another suitable base) in a flask. The mixture is cooled in an ice bath.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.1 eq.) in a suitable solvent (e.g., methanol or water) is added dropwise to the cooled mixture while stirring. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: The reaction is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.

-

Product Isolation: The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to afford pure this compound.

Visualizations

Synthesis Workflow

The logical flow for the chemical synthesis of the title compound is outlined below. This two-step process begins with the formation of the key hydrazide intermediate, followed by a cyclization reaction to form the final oxadiazole ring.

Caption: Synthetic pathway for this compound.

Biological Activity and Significance

While specific studies detailing the signaling pathways for this compound are not extensively documented in the available literature, the 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry. Derivatives of this ring system are known to exhibit a broad spectrum of pharmacological activities.[4][5]

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have been reported to show potent activity against various strains of bacteria and fungi.[5]

-

Anti-inflammatory Properties: The scaffold is present in molecules designed as anti-inflammatory agents.[3]

-

Anticancer Potential: Certain derivatives have been investigated as inhibitors of enzymes relevant to cancer progression, such as thymidine phosphorylase.[7]

-

Agricultural Applications: Beyond medicine, these compounds have been explored for use as herbicides and pesticides in agricultural chemistry.[2]

The presence of the 2-amino group and the furan ring on the oxadiazole core of the title compound provides functional handles for further chemical modification, allowing for the generation of derivative libraries for screening against various biological targets. Its structural features suggest it is a promising candidate for further investigation in drug discovery and development programs.[2]

References

- 1. This compound | 7659-06-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H5N3O2 | CID 202185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one|Research Chemical [benchchem.com]

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class. The presence of both a furan ring and an oxadiazole moiety makes it a subject of interest in medicinal chemistry due to the diverse pharmacological activities associated with these scaffolds.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This technical guide provides a summary of the key chemical identifiers, a plausible synthetic route, and an overview of the biological activities of related compounds, intended for professionals in drug discovery and development.

Chemical Identification

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 7659-06-5 | [5] |

| Molecular Formula | C₆H₅N₃O₂ | [5] |

| Molecular Weight | 151.12 g/mol | [5] |

| Canonical SMILES | C1=COC(=C1)C2=NN=C(O2)N | |

| InChI Key | RNARLYVZVOWYHW-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Furan-2-carboxylic acid hydrazide

-

Furan-2-carboxylic acid is esterified by refluxing with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl furan-2-carboxylate.

-

The resulting ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce furan-2-carboxylic acid hydrazide (2-furoylhydrazide). The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Step 2: Synthesis of this compound

-

Furan-2-carboxylic acid hydrazide (1 equivalent) is dissolved in a suitable solvent, such as methanol or water.

-

An aqueous solution of cyanogen bromide (CNBr) (approximately 1.1 equivalents) is added dropwise to the solution of the hydrazide at a controlled temperature, typically 0-5°C.

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The pH of the solution is then adjusted to be basic (pH 8-9) by the addition of a base, such as sodium bicarbonate or potassium carbonate, to facilitate the cyclization and precipitation of the product.

-

The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Biological Activity

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a broad spectrum of pharmacological activities.[4] While specific quantitative data for the parent compound this compound is limited in the available literature, studies on closely related analogues suggest potential as anticancer agents.

Anticancer Activity

A study on derivatives of the target compound has shown promising anticancer activity. The data for a key derivative is presented below. This suggests that the this compound core is a viable starting point for the development of novel anticancer therapeutics.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | DU145 (Prostate Cancer) | Promising | [6] |

| HepG2 (Liver Cancer) | Promising | [6] |

Note: "Promising" indicates that the compound showed significant activity in comparison to the standard drug 5-fluorouracil, although specific IC₅₀ values were not provided in the abstract.

General Workflow for In Vitro Anticancer Screening

The typical workflow for evaluating the anticancer potential of a novel compound is depicted below. This process begins with a single high-dose screening against a panel of cancer cell lines, followed by dose-response studies for the most active compounds to determine their potency (e.g., IC₅₀ values).

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods for 2-amino-1,3,4-oxadiazole formation. While comprehensive biological data for this specific compound is not yet widely published, the demonstrated anticancer activity of its derivatives highlights the potential of this chemical class. Further investigation into the synthesis of a broader range of analogues and comprehensive screening are warranted to fully elucidate the therapeutic potential of this promising heterocyclic system.

References

- 1. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 7659-06-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H5N3O2 | CID 202185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

The Multifaceted Biological Activities of Furan-Oxadiazole Hybrid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of furan and 1,3,4-oxadiazole rings into single molecular entities has given rise to a versatile class of hybrid compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action, including key signaling pathways.

Core Biological Activities and Quantitative Data

Furan-oxadiazole hybrids have demonstrated significant potential across several therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antifungal applications. The biological efficacy of these compounds is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory effects. A summary of representative quantitative data from various studies is presented below.

Table 1: Antimicrobial Activity of Furan-Oxadiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2l | Mycobacterium tuberculosis H37Rv | 3.13 | - | - |

| 2l | Staphylococcus aureus | 15 | - | - |

| 2l | Escherichia coli | 15 | - | - |

| 14a, 14b | Pseudomonas aeruginosa | 0.2 | Ciprofloxacin | 0.2 |

| 14a, 14b | Bacillus subtilis | 0.2 | Ciprofloxacin | 0.2 |

| 14a, 14b | Salmonella typhi | 0.4 | Ciprofloxacin | - |

| 14a, 14b | Escherichia coli | 0.4 | Ciprofloxacin | - |

Note: Data extracted from multiple sources.[1][2]

Table 2: Anticancer Activity of Furan-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 12 | DU145 (Prostate) | - | 5-Fluorouracil | - |

| 12 | HepG2 (Liver) | - | 5-Fluorouracil | - |

| 5d | A549 (Lung) | 6.3 ± 0.7 | Crizotinib | 8.54 ± 0.84 |

| 5d | A549 (Lung) | 6.3 ± 0.7 | Cisplatin | - |

| 65 | Multiple (Telomerase Inhibition) | 1.27 ± 0.05 | - | - |

| 67 | Multiple (Telomerase Inhibition) | 0.8 ± 0.1 (mM) | - | - |

| 68 | Multiple (Telomerase Inhibition) | 0.9 ± 0.0 (mM) | - | - |

Note: Data extracted from multiple sources.[3][4][5]

Table 3: Antifungal Activity of Furan-Oxadiazole Derivatives

| Compound ID | Fungal Species | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |

| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | Boscalid | 0.645 ± 0.023 |

| LMM5 | Candida albicans | 32 (MIC in µg/mL) | Fluconazole | 0.125-0.25 (MIC in µg/mL) |

| LMM11 | Candida albicans | 32 (MIC in µg/mL) | Fluconazole | 0.125-0.25 (MIC in µg/mL) |

Note: Data extracted from multiple sources.[6]

Experimental Protocols

The synthesis and biological evaluation of furan-oxadiazole hybrids involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of Furan-1,3,4-oxadiazole Derivatives

A common synthetic route involves a one-pot cyclization approach.[1]

-

Esterification: A substituted aromatic acid is esterified, typically using an alcohol in the presence of an acid catalyst.

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.

-

Cyclization: The acid hydrazide is subsequently reacted with a substituted acid chloride or carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the 2,5-disubstituted 1,3,4-oxadiazole.[7] The furan moiety can be incorporated into either the initial acid or the cyclizing agent.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), along with elemental analysis.[1]

Antimicrobial Activity Evaluation

Broth Microdilution Method (for MIC determination): [7]

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, often corresponding to a known colony-forming unit (CFU) per milliliter.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the furan-oxadiazole hybrid compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity Evaluation (In Vivo Carrageenan-Induced Paw Edema Model)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[8]

-

Animal Grouping: Animals (e.g., rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference anti-inflammatory drug.

-

Induction of Inflammation: After a specific time, a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of the hind paw of each animal to induce localized edema.

-

Edema Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of furan-oxadiazole hybrids stem from their ability to interact with various biological targets and modulate key signaling pathways.

Antimicrobial Activity: Inhibition of Mycolic Acid Synthesis

In Mycobacterium tuberculosis, a key mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][9][10] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier.[9][11] Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aging, Cancer, and Inflammation: The Telomerase Connection | MDPI [mdpi.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic and Synthetic Profile of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a furan ring at the 5-position and an amine group at the 2-position of the oxadiazole core results in 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, a compound with potential for further functionalization and biological screening. Accurate spectroscopic characterization is paramount for the confirmation of its synthesis and for quality control. This guide addresses the current lack of available data by providing predicted values and a detailed experimental framework.

Predicted Spectroscopic Data

While experimental spectra for this compound are not found in the surveyed literature, the following tables outline the expected spectroscopic characteristics based on the analysis of closely related compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 7.0 - 8.0 | Broad Singlet | - |

| Furan H5 | 7.6 - 7.8 | Doublet of Doublets | ~1.8, ~0.8 |

| Furan H3 | 7.2 - 7.4 | Doublet of Doublets | ~3.6, ~0.8 |

| Furan H4 | 6.6 - 6.8 | Doublet of Doublets | ~3.6, ~1.8 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Oxadiazole C2) | 160 - 165 |

| C-N (Oxadiazole C5) | 155 - 160 |

| Furan C2 | 145 - 150 |

| Furan C5 | 140 - 145 |

| Furan C3 | 115 - 120 |

| Furan C4 | 110 - 115 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Medium |

| C=N Stretch (Oxadiazole) | 1630 - 1660 | Strong |

| C=C Stretch (Furan) | 1500 - 1580 | Medium |

| C-O-C Stretch (Oxadiazole & Furan) | 1050 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₅N₃O₂ |

| Molecular Weight | 151.12 g/mol |

| Exact Mass | 151.0382 |

| Expected [M+H]⁺ | 152.0455 |

Spectroscopic Data of a Related Compound: 5-(Furan-2-yl)[1][2][3]oxadiazole-2-thiol

For comparative purposes, the experimental data for the closely related 2-thiol analogue is presented below.[1][2]

Table 5: Experimental ¹H NMR and IR Data for 5-(Furan-2-yl)[1][2][3]oxadiazole-2-thiol

| Spectroscopy | Data |

| ¹H NMR (ppm) | 13.70 (s, 1H, SH), 6.56-7.65 (m, 3H, furyl)[2] |

| IR (cm⁻¹) | 3356 (NH), 1642 (C=N), 1255 (C=S)[2] |

Proposed Experimental Protocol: Synthesis of this compound

The following protocol outlines a plausible and commonly employed method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.

Step 1: Synthesis of Furan-2-carbohydrazide

-

To a solution of methyl furan-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude furan-2-carbohydrazide.

-

Recrystallize the crude product from ethanol to yield pure furan-2-carbohydrazide.

Step 2: Synthesis of this compound

-

Dissolve furan-2-carbohydrazide (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.

-

Add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the proposed synthetic pathway and the subsequent analytical workflow for the characterization of the target compound.

Caption: Proposed synthetic pathway for this compound.

Caption: Analytical workflow for the structural elucidation of the synthesized compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. While direct experimental data remains to be published, the predicted spectroscopic values, comparative data from a close analogue, and a detailed synthetic protocol offer a strong starting point for researchers. The provided workflows aim to facilitate the practical synthesis and rigorous characterization of this and other novel 1,3,4-oxadiazole derivatives, which are of significant interest in the field of drug discovery and development.

References

Review of 5-(substituted)-1,3,4-oxadiazole derivatives in medicinal chemistry

An In-depth Technical Guide on 5-(Substituted)-1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[4][5][6] Its metabolic stability, favorable pharmacokinetic profile, and ability to act as a bioisostere for amide and ester functionalities make it a privileged structure in drug design.[7] The toxophoric -N=C-O- linkage is believed to contribute to its biological effects by interacting with nucleophilic centers in microbial cells.[8][9] This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 5-(substituted)-1,3,4-oxadiazole derivatives.

Core Synthetic Strategies

A predominant method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazides. This versatile approach allows for the introduction of a wide variety of substituents at both the 2- and 5-positions of the oxadiazole ring.

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common synthetic route begins with the conversion of a substituted carboxylic acid to its corresponding acylhydrazide, which is then cyclized.

-

Step 1: Synthesis of Acylhydrazide: A substituted aromatic or aliphatic carboxylic acid is refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield the corresponding acylhydrazide.

-

Step 2: Formation of Hydrazone (Intermediate): The acylhydrazide (0.01 M) is reacted with a substituted aromatic aldehyde (0.01 M) in a suitable solvent like dichloromethane or ethanol.[10] A catalytic amount of an acid or a catalyst like ceric ammonium nitrate (CAN) can be added.[1][10] The mixture is refluxed for several hours (typically 10-14 h).[10]

-

Step 3: Oxidative Cyclization to 1,3,4-Oxadiazole: The resulting hydrazone intermediate is subjected to oxidative cyclization. Various reagents can be employed for this step, including iodine in the presence of yellow mercuric oxide in DMF, or ceric ammonium nitrate.[11] The reaction mixture is typically refluxed until completion, monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon cooling, the crude product precipitates and is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography yields the final 2,5-disubstituted-1,3,4-oxadiazole derivative.[2][10]

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).[1][2][10][11]

Diagram: General Synthetic Pathway

Caption: General synthesis of 5-(substituted)-1,3,4-oxadiazoles.

Anticancer Activity

1,3,4-oxadiazole derivatives exhibit significant anti-proliferative effects through diverse mechanisms, including the inhibition of crucial enzymes and growth factor receptors.[12][13][14]

Mechanisms of Action

-

Enzyme Inhibition: They are known to inhibit enzymes like thymidylate synthase, histone deacetylases (HDAC), topoisomerases, and telomerase, which are critical for cancer cell proliferation.[14][15]

-

Growth Factor Receptor Inhibition: Several derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), thereby suppressing tumor angiogenesis and growth.[12][13][16]

-

Other Mechanisms: Additional mechanisms include tubulin polymerization inhibition, targeting the NF-kB signaling pathway, and inducing apoptosis through pathways involving caspase-3 and mitochondrial membrane depolarization.[14][15][16]

Diagram: Inhibition of VEGFR-2 Signaling

Caption: Inhibition of the VEGFR-2 signaling pathway by oxadiazole derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | 5-Substituent | 2-Substituent/Moiety | Cell Line | IC₅₀ (µM) | Reference Drug | Ref |

| 4h | (2-acetamidophenoxy)methyl | Thio-acetamide-N-(4-chlorophenyl) | A549 (Lung) | <0.14 | - | [15] |

| 4l | (2-acetamidophenoxy)methyl | Thio-acetamide-N-(benzothiazol-2-yl) | A549 (Lung) | 1.59 | - | [15] |

| 37 | Hybrid Schiff base | 1,3,4-Thiadiazole ring | SMMC-7721 (Liver) | - | - | [12] |

| 36 | - | - | HepG2 (Liver) | 30x stronger than 5-FU | 5-Fluorouracil | [12] |

| 3e | 4-pyridyl | 2-(phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | Promising Effect | - | [16] |

| 10 | 4-hydroxyphenyl | Amino-(5-bromoindoline-2,3-dione) | HepG2 (Liver) | 0.26 | - | [13] |

| 1o | - | 2-Amino derivative | HepG2 (Liver) | 8.6 | Paclitaxel | [17] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive DMSO at the same concentration as the treated wells.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated broad-spectrum antimicrobial activity against various strains of bacteria and fungi, including drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8][18][19][20]

Quantitative Data: Antimicrobial Activity

| Compound ID | 5-Substituent | 2-Substituent | Target Organism | MIC (µg/mL) | Reference Drug | Ref |

| OZE-I | 5,6,7,8-tetrahydronaphthalen-2-yl | Cyclopropanecarboxamido | S. aureus | 4 - 16 | - | [8] |

| OZE-II | 3,5-dimethoxyphenyl | N-(4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide) | S. aureus | 4 - 16 | - | [8] |

| OZE-III | 4-chlorophenyl | Pentanamido | S. aureus | 8 - 32 | - | [8] |

| 4h | 4-methoxyphenyl | 6-chloropyridin-3-yl | E. faecalis | 62.5 | Chloramphenicol (62.5) | [9] |

| 4g | 4-fluorophenyl | 6-chloropyridin-3-yl | E. coli | 62.5 | Chloramphenicol (62.5) | [9] |

| 1g | - | 2-Amino derivative | S. faecalis, MRSA | 4 - 64 | - | [17] |

| 2g | - | 2-Amino derivative | C. albicans | 8 | - | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5×10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives exhibit potent anti-inflammatory properties, with some studies suggesting they may act by inhibiting prostaglandin biosynthesis.[2][21] Replacing the carboxylic acid group in conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or enhance activity while potentially reducing ulcerogenic side effects.[7]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | 5-Substituent | 2-Substituent | % Inhibition of Edema | Reference Drug (% Inhibition) | Ref |

| C₄ | 3-Chlorophenyl | N-(3-Chlorobenzamide) | Good Response | Indomethacin | [2] |

| C₇ | 4-Nitrophenyl | N-(4-Nitrobenzamide) | Good Response | Indomethacin | [2] |

| 3e | 4-Nitrophenyl | 4-Tolyl | Moderate Activity | Diclofenac Sodium | [10] |

| 3f | 4-Chlorophenyl | 4-Tolyl | Moderate Activity | Diclofenac Sodium | [10] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

-

Animal Grouping: Male Wistar or Sprague-Dawley rats are divided into groups: a control group, a standard drug group (e.g., receiving Indomethacin), and test groups receiving different doses of the synthesized oxadiazole derivatives.[2][22]

-

Drug Administration: The vehicle (control), standard drug, and test compounds are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the anti-inflammatory activity of the test compounds.

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore for anticonvulsant agents.[1] Some derivatives are believed to exert their effects by potentiating GABAergic transmission, a mechanism similar to benzodiazepines, potentially by binding to the GABA-A receptor.[1][23]

Quantitative Data: Anticonvulsant Activity

| Compound ID | 5-Substituent | 2-Substituent/Moiety | Test Model | ED₅₀ (mg/kg) | Reference Drug (ED₅₀) | Ref |

| 5b | Pentylthio | Methoxy-3,4-dihydroquinolin-2(1H)-one | MES | 8.9 | Carbamazepine | [23] |

| 5b | Pentylthio | Methoxy-3,4-dihydroquinolin-2(1H)-one | scPTZ | 10.2 | Ethosuximide | [23] |

| C4 | - | - | MES & PTZ | Active | Diazepam | [1] |

| C5 | - | - | MES & PTZ | Active | Diazepam | [1] |

| 9 | Amino | 2-Phenoxyphenyl | PTZ-induced | Respectable Activity | Diazepam | [24] |

Experimental Protocol: In Vivo Anticonvulsant Screening

A. Maximal Electroshock (MES) Test:

-

Animal Preparation and Dosing: Swiss albino mice are divided into groups and administered the vehicle, standard drug (e.g., Diazepam, Carbamazepine), or test compounds.[1][25]

-

Induction of Seizure: After a specific period (e.g., 45 minutes), a maximal electroshock (e.g., 50 mA for 0.2 s) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase. The duration of the extension is recorded.

-

Assessment: The ability of the compound to abolish or reduce the duration of the hind limb extension is considered a measure of anticonvulsant activity.[1][25]

B. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Dosing: Animals are pre-treated with the vehicle, standard drug, or test compounds.

-

Induction of Seizure: After 30-45 minutes, a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg) is injected subcutaneously.[1][23]

-

Observation: The mice are observed for the onset of clonic convulsions for a period of 30 minutes.

-

Assessment: The compound's ability to prevent or delay the onset of seizures indicates its anticonvulsant potential.

Diagram: Anticonvulsant Drug Discovery Workflow

Caption: Workflow for the discovery of 1,3,4-oxadiazole anticonvulsants.

Conclusion

The 5-(substituted)-1,3,4-oxadiazole scaffold remains a highly versatile and valuable core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the ability to readily modify substituents at the 2- and 5-positions allow for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.[26][27] As resistance to existing therapies continues to grow, the exploration of novel 1,3,4-oxadiazole derivatives holds significant promise for the development of the next generation of therapeutic agents.[12][14]

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. ijnrd.org [ijnrd.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 20. ijmspr.in [ijmspr.in]

- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sphinxsai.com [sphinxsai.com]

- 23. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. brieflands.com [brieflands.com]

- 25. thieme-connect.com [thieme-connect.com]

- 26. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, represents a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant furan and 1,3,4-oxadiazole moieties. This strategic amalgamation confers a broad spectrum of biological activities, with particularly promising potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on their potential therapeutic targets, available quantitative data, and detailed experimental methodologies. The primary therapeutic avenues explored are anticancer and antimicrobial, with specific molecular targets identified as thymidine phosphorylase and the enoyl-acyl carrier protein reductase (InhA), respectively. This document aims to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

The search for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically successful drugs. The this compound core is a prime example of a privileged scaffold, integrating the furan ring, known for its presence in numerous bioactive molecules, and the 1,3,4-oxadiazole ring, a versatile pharmacophore associated with a wide array of pharmacological activities.[1] This unique structural combination has prompted extensive investigation into its potential as a lead compound for the development of new anticancer and antimicrobial agents.

Synthesis

The synthesis of this compound and its derivatives typically involves a multi-step process commencing from furan-2-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.

General Synthesis Protocol

A representative synthesis of a derivative, 5-furan-2-yl[2][3][4]oxadiazole-2-thiol, which can be a precursor to the amine, is outlined below. The amine can be subsequently introduced through various chemical modifications.

-

Formation of Furan-2-carbohydrazide: Furan-2-carboxylic acid is esterified, typically with methanol in the presence of an acid catalyst, to yield methyl furan-2-carboxylate. This ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux to produce furan-2-carbohydrazide.

-

Cyclization to the 1,3,4-Oxadiazole Ring: The furan-2-carbohydrazide is then cyclized. For the synthesis of the 2-thiol derivative, the hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in ethanol, followed by acidification.[5][6] To obtain the 2-amino derivative, different reagents and reaction conditions would be employed, often involving cyanogen bromide or other cyclizing agents.

Potential Therapeutic Targets and Biological Activity

The therapeutic potential of this compound and its derivatives has been predominantly explored in the fields of oncology and microbiology.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9]

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in cancer progression by promoting angiogenesis and inhibiting apoptosis.[3][4] Inhibition of TP is therefore a promising strategy for anticancer drug development. Several studies have suggested that 1,3,4-oxadiazole derivatives can act as inhibitors of thymidine phosphorylase.[10]

Signaling Pathway of Thymidine Phosphorylase in Cancer Progression

Caption: Proposed mechanism of anticancer activity via Thymidine Phosphorylase inhibition.

While specific data for the parent compound is limited, several N-aryl substituted derivatives have been evaluated for their anticancer activity. The data is often presented as Growth Percent (GP) at a single high concentration.

| Compound ID | Substitution on Amino Group | Cancer Cell Line | Growth Percent (GP) | Reference |

| 4s | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 15.43 | [7][8] |

| Leukemia (K-562) | 18.22 | [7][8] | ||

| Breast Cancer (T-47D) | 34.27 | [7][8] | ||

| Colon Cancer (HCT-15) | 39.77 | [7][8] | ||

| 4u | 2,4-Dimethylphenyl (with hydroxyl on phenyl) | Melanoma (MDA-MB-435) | 6.82 | [7][8] |

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Furan-containing derivatives have shown promising activity against a range of pathogens, most notably Mycobacterium tuberculosis.

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[11][12] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. Several 1,3,4-oxadiazole derivatives have been identified as potential inhibitors of InhA.[13][14]

Signaling Pathway of InhA Inhibition in Mycobacterium tuberculosis

Caption: Proposed mechanism of antitubercular activity via InhA inhibition.

Several furan-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities, with results reported as Minimum Inhibitory Concentration (MIC).

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Derivative 2l | Mycobacterium tuberculosis H37Rv | 3.13 | [15] |

| Staphylococcus aureus | 15 | [15] | |

| Escherichia coli | 15 | [15] | |

| Nitro furan derivative (F4) | Staphylococcus aureus | 4 | [16] |

| Escherichia coli | 16 | [16] | |

| Nitro furan derivative (I2) | Staphylococcus aureus | 4 | [16] |

| Escherichia coli | 8 | [16] |

Experimental Protocols

The following sections detail standardized protocols for the key experiments cited in the evaluation of this compound and its derivatives.

Experimental Workflow for Drug Discovery

Caption: General experimental workflow for the evaluation of novel compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][18][19]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The existing body of research, primarily on its N-substituted derivatives, strongly indicates potent anticancer and antitubercular activities. The identification of thymidine phosphorylase and enoyl-acyl carrier protein reductase (InhA) as potential molecular targets provides a solid basis for mechanism-based drug design and optimization. While further studies are required to fully elucidate the therapeutic potential and toxicological profile of the parent compound, the data summarized in this guide underscores the importance of continued investigation into this versatile heterocyclic system. The detailed experimental protocols provided herein offer a standardized framework for future research in this exciting area of drug discovery.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | 7659-06-5 | Benchchem [benchchem.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine Bioactivity: A Technical Guide

Introduction

The 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The incorporation of a furan moiety into this heterocyclic system can further enhance its biological profile. This technical guide focuses on the in silico prediction of the bioactivity of a specific congener, 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, and its derivatives. We will explore its potential as a therapeutic agent through computational modeling and provide an overview of relevant experimental validation protocols.

Predicted Bioactivities and Quantitative Data

Computational and experimental studies on this compound and its close analogs suggest a range of biological activities. The primary areas of interest include anticancer, antimicrobial, and antitubercular effects. The following tables summarize the available quantitative data for derivatives of the core structure.

Table 1: Anticancer Activity of 5-(Furan-2-yl)-1,3,4-oxadiazole Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | DU145 (Prostate) | Promising | Data not specified | [1] |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | HepG2 (Liver) | Promising | Data not specified | [1] |

| Furan-1,3,4-oxadiazole hybrid (Compound 2l) | - | Antioxidant | < 5 µg/mL | [2][3] |

Table 2: Antimicrobial and Antitubercular Activity of 5-(Furan-2-yl)-1,3,4-oxadiazole Derivatives

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| Furan-1,3,4-oxadiazole hybrid (Compound 2l) | Mycobacterium tuberculosis H37Rv | Antitubercular | 3.13 | [2][3] |

| Furan-1,3,4-oxadiazole hybrid (Compound 2l) | Staphylococcus aureus | Antibacterial | 15 | [2][3] |

| Furan-1,3,4-oxadiazole hybrid (Compound 2l) | Escherichia coli | Antibacterial | 15 | [2][3] |

| Furan and nitro-furan derivatives (F3, F4, I2) | S. aureus | Antibacterial | 4-8 | [4] |

| Furan and nitro-furan derivatives (F3, F4, I2) | E. coli | Antibacterial | 8-16 | [4] |

In Silico Prediction Methodologies

The prediction of bioactivity for this compound and its derivatives relies on a combination of computational techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking Protocol

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity of the compound, providing insights into its potential mechanism of action.

Workflow for Molecular Docking:

Figure 1: General workflow for a molecular docking study.

Detailed Steps:

-

Protein Preparation: The three-dimensional structure of the target protein (e.g., EGFR, VEGFR2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., AMBER).

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the defined grid.

-

Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein's amino acid residues are then analyzed.

ADMET Prediction

In silico ADMET prediction is crucial for evaluating the drug-likeness of a compound in the early stages of drug discovery.[1][5] It helps to identify potential liabilities related to pharmacokinetics and toxicity.

Workflow for ADMET Prediction:

Figure 2: Workflow for in silico ADMET prediction.

Key ADMET Parameters:

-

Absorption: Prediction of gastrointestinal absorption and blood-brain barrier permeability.

-

Distribution: Estimation of plasma protein binding.

-

Metabolism: Prediction of interactions with cytochrome P450 enzymes.

-

Excretion: Prediction of the route and rate of elimination.

-

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and cardiotoxicity.

Potential Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[6][7] Several 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR.[8][9]

Figure 3: Simplified EGFR signaling pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Some 1,3,4-oxadiazole derivatives have shown selectivity towards VEGFR2 over EGFR.[12][13]

Figure 4: Simplified VEGFR2 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival.[2][14] Its dysregulation is implicated in various cancers. Some 1,3,4-oxadiazole derivatives have been shown to induce anticancer activity by targeting the NF-κB signaling pathway.[1][6]

Figure 5: Simplified canonical NF-κB signaling pathway.

Experimental Protocols

Experimental validation is essential to confirm the in silico predictions. The following are detailed protocols for common assays used to evaluate the bioactivity of this compound.

Synthesis of this compound

A common synthetic route to 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.

Materials:

-

Furan-2-carbaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Ethanol

Procedure:

-

Synthesis of Furan-2-carbaldehyde semicarbazone:

-

Dissolve semicarbazide hydrochloride and sodium acetate in aqueous ethanol.

-

Add furan-2-carbaldehyde to the solution and stir.

-

Collect the resulting precipitate by filtration and recrystallize from ethanol.

-

-

Oxidative Cyclization:

-

Suspend the prepared semicarbazone in glacial acetic acid with anhydrous sodium acetate.

-

Add a solution of bromine in glacial acetic acid dropwise while stirring.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to yield this compound.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., DU145, HepG2)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method tests the susceptibility of bacteria to the synthesized compound.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm)

-

This compound

-

Sterile saline

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated MHA plate.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Conclusion

The in silico prediction of bioactivity for this compound highlights its potential as a versatile therapeutic agent, particularly in the fields of oncology and infectious diseases. The computational workflows and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate this promising scaffold. Future studies should focus on obtaining more extensive quantitative bioactivity data for the parent compound and its derivatives, as well as elucidating the specific molecular mechanisms underlying their pharmacological effects.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Amino-1,3,4-oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural features, including its ability to act as a bioisostere for esters and amides and its participation in hydrogen bonding, have made it a critical component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the historical development and key synthetic methodologies for constructing this vital chemical entity. We will delve into the seminal synthetic routes, present detailed experimental protocols for key reactions, and offer a comparative analysis of quantitative data to inform contemporary research and development.

Historical Perspective: The Dawn of the 1,3,4-Oxadiazole Ring

While the broader class of oxadiazoles saw its genesis in 1884 with the synthesis of the 1,2,4-isomer, the journey of the 1,3,4-oxadiazole ring system began later. A pivotal moment in its history was in 1965 when C. Ainsworth reported the first synthesis of the parent, unsubstituted 1,3,4-oxadiazole.[2] This was achieved through the thermolysis of formylhydrazone ethylformate.[2] Although this initial breakthrough did not involve the 2-amino substituted variant, it laid the foundational groundwork for chemists to explore the synthesis of a diverse range of 1,3,4-oxadiazole derivatives.

Early methods for the synthesis of 2-amino-1,3,4-oxadiazoles often involved harsh reagents and limited substrate scope. Over the decades, a significant evolution in synthetic strategies has occurred, moving towards milder conditions, greater functional group tolerance, and improved yields. Key historical and modern approaches are detailed below.

Core Synthetic Strategies and Methodologies

The synthesis of 2-amino-1,3,4-oxadiazoles is dominated by several key strategic approaches, primarily involving the cyclization of open-chain precursors. These methods can be broadly categorized as follows:

-

Oxidative Cyclization of Semicarbazones: A prevalent and versatile method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate, which is then subjected to oxidative cyclization. A variety of oxidizing agents have been employed, with iodine being a popular modern choice due to its mildness and efficiency.[3][4][5]

-

Cyclodesulfurization of Acylthiosemicarbazides: This strategy begins with the acylation of thiosemicarbazide to form an acylthiosemicarbazide. Subsequent treatment with a desulfurizing agent promotes ring closure to the 2-amino-1,3,4-oxadiazole. A range of reagents, including lead oxide, tosyl chloride, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been successfully used.[6][7][8]

-

Cyclization of Acylhydrazides with Cyanogen Halides: A historically significant and industrially relevant method involves the reaction of acylhydrazides with cyanogen bromide or cyanogen chloride. This approach provides a direct route to the 2-amino-1,3,4-oxadiazole core.[2]

The following sections provide detailed experimental protocols and quantitative data for these key synthetic transformations.

Diagram of Key Synthetic Pathways

Caption: Core synthetic routes to 2-amino-1,3,4-oxadiazoles.

Experimental Protocols and Quantitative Data

Method 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This modern, transition-metal-free method provides an efficient and scalable route to a variety of 2-amino-1,3,4-oxadiazole derivatives.[1][5]

Experimental Protocol:

-

To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), a solution of the aldehyde (0.5 mmol) in methanol (1 mL) is added.

-

The mixture is stirred at room temperature for 10 minutes.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is redissolved in 1,4-dioxane (5 mL), followed by the addition of potassium carbonate (1.5 mmol) and iodine (0.6 mmol).

-

The reaction mixture is stirred at 80°C until completion (monitored by TLC, typically 1-4.5 hours).

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data Summary:

| Entry | Aldehyde (R Group) | Reaction Time (h) | Yield (%) |

| 1 | 4-Chlorophenyl | 1.5 | 95 |

| 2 | 4-Nitrophenyl | 1.0 | 98 |

| 3 | 4-Methoxyphenyl | 2.5 | 92 |

| 4 | Naphthalen-2-yl | 3.0 | 85 |

| 5 | (E)-Styryl | 4.5 | 89 |

Data sourced from Niu et al., J. Org. Chem., 2015.[1]

Method 2: Cyclodesulfurization using Lead Oxide

A classical method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles from 1-aroyl-3-thiosemicarbazides.[8]

Experimental Protocol:

-

A mixture of 1-benzoyl-3-thiosemicarbazide (20 g), lead(II) oxide (PbO) (17 g), and dimethylformamide (800 mL) is prepared.

-

The mixture is stirred and refluxed for 1.25 hours.

-

The reaction mixture is filtered while hot.

-

The filtrate is concentrated in vacuo to yield the crude product.

-

Recrystallization from a suitable solvent provides the purified 2-amino-5-phenyl-1,3,4-oxadiazole.

Quantitative Data Summary:

| Entry | Aroyl Group (R Group) | Solvent | Reaction Time (h) | Yield |

| 1 | Phenyl | Dimethylformamide | 1.25 | ~62.5% (12.5 g from 20 g) |

| 2 | Phenyl | Amyl Alcohol | 2 | ~75% (90 g from 120 g) |

| 3 | m-Chlorophenyl | 95% Ethanol | 48 | ~30% (6 g from 20 g) |

| 4 | 3,4,5-Trimethoxyphenyl | 95% Ethanol | Not specified | ~43% (27 g from 63 g starting ester) |

Data sourced from US Patent 3,141,022.[8]

Method 3: Cyclization using Phosphorus Oxychloride

This method utilizes a strong dehydrating agent to effect the cyclization of a carboxylic acid and thiosemicarbazide.[9][10]

Experimental Protocol:

-

A mixture of the carboxylic acid (e.g., 4-bromophenylacetic acid) (1 mol) and semicarbazide (1 mol) is dissolved in phosphorus oxychloride (3 mL).

-

The mixture is refluxed for 45 minutes.

-

After cooling to room temperature, water (3 mL) is carefully added.

-

The mixture is then refluxed for an additional 4 hours.

-

The reaction is filtered while hot, and the collected solid is washed with warm water.

-

The filtrate is basified with a saturated solution of potassium hydroxide.

-

The resulting precipitate is filtered off and recrystallized from ethanol to yield the final product.

Quantitative Data Summary:

| Entry | Carboxylic Acid | Yield (%) |

| 1 | 4-Bromophenylacetic acid | 70 |